7-NiNa

概要

説明

7-ニトロインダゾール-1-イデナトリウム塩は、一般的に7-NINAとして知られており、一酸化窒素合成酵素(NOS)の非選択的阻害剤です。 この化合物は、神経保護や炎症の分野において特に、潜在的な治療用途について広く研究されています .

2. 製法

合成経路と反応条件: 7-ニトロインダゾール-1-イデナトリウム塩の合成は、通常、インダゾールのニトロ化に続いてナトリウム塩の形成が行われます。 ニトロ化プロセスは、濃硝酸と硫酸の混合物を使用して実現できます。 生成された7-ニトロインダゾールは、次いで水酸化ナトリウムで処理してナトリウム塩を形成します .

工業的製法: 7-ニトロインダゾール-1-イデナトリウム塩の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高収率と純度を確保するために、反応条件を注意深く制御することが含まれます。 自動反応器や連続フローシステムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroindazole-1-ide Sodium Salt typically involves the nitration of indazole followed by the formation of the sodium salt. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting 7-nitroindazole is then treated with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of 7-Nitroindazole-1-ide Sodium Salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

反応の種類: 7-ニトロインダゾール-1-イデナトリウム塩は、以下の化学反応を含めて様々な化学反応を起こします。

酸化: ニトロ基は、特定の条件下でアミノ基に還元することができます。

還元: この化合物は、還元されて異なる誘導体を形成することができます。

一般的な試薬と条件:

酸化: 過酸化水素または他の酸化剤。

還元: 触媒水素化または水素化ホウ素ナトリウムなどの化学還元剤。

主な生成物:

酸化: インダゾールのアミノ誘導体。

還元: 7-ニトロインダゾール-1-イデナトリウム塩の還元形態。

置換: 置換されたインダゾール誘導体.

4. 科学研究への応用

7-ニトロインダゾール-1-イデナトリウム塩は、様々な科学研究で幅広く応用されています。

化学: 有機合成における試薬として、および分析化学における参照化合物として使用されます。

生物学: 一酸化窒素合成酵素への影響と、細胞シグナル伝達経路における役割について研究されています。

医学: 潜在的な神経保護作用と炎症反応を調節する能力について調査されています。

科学的研究の応用

Neuroscience Research

Role in Neurodegenerative Diseases

7-NiNa is extensively utilized in neuroscience to investigate the role of NO in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. By inhibiting NOS, researchers can study how altered NO signaling affects neuronal health and disease progression.

Case Study: Alzheimer's Disease

A study demonstrated that this compound treatment led to reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease. The inhibition of NO synthesis was linked to decreased levels of amyloid-beta plaques, a hallmark of Alzheimer's pathology.

Behavioral Studies

Impact on Attention Deficit Hyperactivity Disorder (ADHD)

Research involving ADHD models has shown that this compound can influence dopamine neurotransmission, potentially affecting behavior associated with attention deficits. In a controlled study, mice treated with this compound exhibited changes in rearing behavior, indicating its potential to modulate hyperactivity and attention-related behaviors .

Table: Summary of Behavioral Effects

| Study Focus | Treatment | Observed Effects |

|---|---|---|

| ADHD Model | This compound | Increased rearing frequency |

| Autism Spectrum Disorder | This compound | Modulation of attention network activity |

Cardiovascular Research

Vasodilation Studies

In cardiovascular research, this compound is used to understand the role of NO in vasodilation processes. By inhibiting NOS, researchers can delineate the contributions of NO to vascular health and dysfunction.

Case Study: Vascular Health

A study investigated the effects of this compound on vascular smooth muscle cells, revealing that NOS inhibition led to reduced vasodilation responses. This finding suggests that NO plays a critical role in maintaining vascular tone and health.

Pharmacological Investigations

Potential Therapeutic Applications

The unique properties of this compound have prompted investigations into its therapeutic potential beyond basic research. Its ability to modulate NO levels makes it a candidate for treating conditions characterized by dysregulated NO signaling.

Table: Comparison with Other NOS Inhibitors

| Compound Name | Primary Use | Unique Features |

|---|---|---|

| L-NAME | NOS inhibition | Selective for different isoforms |

| L-Nitroarginine | NOS inhibition | More potent than this compound |

| 7-Nitroindazole (non-sodium form) | Neuroprotective agent | Similar mechanism but less soluble |

Molecular Interactions

Investigating Interactions with Biological Molecules

Numerous studies have explored how this compound interacts with other biological molecules. These interactions are crucial for understanding its mechanisms and potential side effects.

Case Study: Interaction with Glutamate

Research has indicated that this compound affects glutamate neurotransmission, which is vital for synaptic plasticity and cognitive functions. The modulation of glutamate levels by this compound could have implications for treating cognitive impairments .

作用機序

7-ニトロインダゾール-1-イデナトリウム塩は、一酸化窒素の産生に関与する酵素である一酸化窒素合成酵素を阻害することにより、その効果を発揮します。 一酸化窒素は、血管拡張、神経伝達、免疫応答など、様々な生理学的プロセスに関与する重要なシグナル伝達分子です。 一酸化窒素合成酵素を阻害することにより、7-ニトロインダゾール-1-イデナトリウム塩はこれらのプロセスを調節し、潜在的な治療上の利点をもたらす可能性があります .

類似化合物:

7-ニトロインダゾール: 一酸化窒素合成酵素に対して同様の阻害効果を持つ、密接に関連する化合物。

L-NAME(Nω-ニトロ-L-アルギニンメチルエステル): 異なる構造特性を持つ、別の nitric oxide synthase 阻害剤。

アミノグアニジン: 誘導型一酸化窒素合成酵素の選択的阻害剤.

独自性: 7-ニトロインダゾール-1-イデナトリウム塩は、一酸化窒素合成酵素の非選択的阻害によりユニークであり、様々な生物系における一酸化窒素阻害の全体的な効果を研究するための貴重なツールとなっています。 その構造特性は、酵素との特異的な相互作用も可能にしており、酵素の機能と調節に関する洞察を提供しています .

類似化合物との比較

7-Nitroindazole: A closely related compound with similar inhibitory effects on nitric oxide synthase.

L-NAME (Nω-Nitro-L-arginine methyl ester): Another nitric oxide synthase inhibitor with different structural properties.

Aminoguanidine: A selective inhibitor of inducible nitric oxide synthase.

Uniqueness: 7-Nitroindazole-1-ide Sodium Salt is unique due to its non-selective inhibition of nitric oxide synthase, making it a valuable tool for studying the overall effects of nitric oxide inhibition in various biological systems. Its structural properties also allow for specific interactions with the enzyme, providing insights into the enzyme’s function and regulation .

生物活性

7-Nitroindazole sodium salt, commonly referred to as 7-NiNa , is a well-characterized compound known primarily for its role as a non-selective inhibitor of nitric oxide synthase (NOS). This inhibition plays a significant role in various biological and pharmacological studies, particularly in understanding the physiological roles of nitric oxide (NO) in different tissues and systems.

- Chemical Formula : CHNNaO

- Molecular Weight : 185.12 g/mol

- CAS Number : 161467-34-1

The primary mechanism by which this compound exerts its biological effects is through the inhibition of nitric oxide synthase, an enzyme responsible for the production of NO. NO is a critical signaling molecule involved in numerous physiological processes, including:

- Vasodilation

- Neurotransmission

- Immune function

By inhibiting NOS, this compound allows researchers to explore the specific roles of NO in various cellular and organismal contexts, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. In studies focusing on models of neurodegeneration, the compound has been shown to influence neuronal survival and function by modulating NO levels:

- Alzheimer's Disease Models : Inhibition of NOS has been linked to reduced neuroinflammation and improved cognitive outcomes in animal models of Alzheimer's disease.

- Parkinson's Disease Studies : Similar protective effects have been noted in models of Parkinson's disease, where NO signaling plays a crucial role in neuronal health.

Antibacterial and Antiparasitic Activity

Recent investigations into the antibacterial and antiparasitic activities of compounds related to this compound have shown promising results. For instance, studies have revealed that certain derivatives exhibit significant activity against various pathogens:

| Compound Name | IC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.0049 | Antiplasmodial |

| Compound B | 0.16 | Antibacterial |

| This compound | Not directly tested | NOS inhibition focus |

These findings suggest that while this compound itself is primarily studied for its NOS inhibition, its structural analogs may possess additional therapeutic properties worth exploring .

Case Studies

-

Neurodegenerative Disease Research :

- In a study examining the effects of NO modulation on neuronal health, researchers used this compound to inhibit NOS in vitro. The results indicated a decrease in oxidative stress markers and improved cell viability under conditions mimicking neurodegeneration.

- Infection Models :

特性

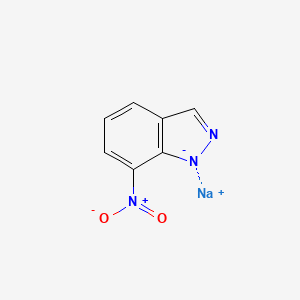

IUPAC Name |

sodium;7-nitroindazol-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMLKKIIBMJGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C[N-]N=C2C(=C1)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 7-NINA?

A: this compound acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing NO in neurons. [, , , , , ]

Q2: How does this compound's selectivity for nNOS compare to other NOS inhibitors?

A: Unlike non-selective NOS inhibitors like N(ω)-nitro-L-arginine methyl ester (L-NAME), this compound demonstrates a preferential inhibition of nNOS over other isoforms like endothelial NOS (eNOS). This selectivity makes it a valuable tool for dissecting the specific roles of nNOS in various physiological and pathological processes. [, , , ]

Q3: What are the downstream effects of nNOS inhibition by this compound?

A: Inhibiting nNOS with this compound leads to a decrease in NO production within neurons. This reduction in NO can influence a variety of physiological processes, including neurotransmission, vascular tone, inflammation, and response to stress. The specific effects observed depend on the experimental model and physiological system being studied. [, , , , , , , ]

Q4: Does this compound influence blood pressure regulation?

A: Research in rats suggests that central administration of this compound can attenuate the decrease in mean arterial pressure observed during recovery from restraint stress. This finding implies a role for neuronal NO in mediating the hypotensive response following stress. []

Q5: What is the impact of this compound on neurotransmitter release?

A: this compound has been shown to influence the release of various neurotransmitters. For instance, it attenuates the angiotensin II-mediated facilitation of norepinephrine release in the kidneys of mice, suggesting a role of neuronal NO in modulating sympathetic neurotransmission. [, ] Additionally, this compound increases dopamine efflux in the rat striatum, indicating a potential inhibitory influence of neuronal NO on dopamine release. [, ]

Q6: Can this compound impact inflammatory responses?

A: Studies demonstrate that intra-articular injection of this compound can reverse heat hyperalgesia in a rat model of acute arthritis. This finding suggests that neuronal NO contributes to the development of peripheral sensitization and pain associated with joint inflammation. []

Q7: How does this compound interact with the glutamatergic system?

A: Research indicates that this compound can block the induction of long-term depression (LTD) in the corticostriatal pathway, a form of synaptic plasticity dependent on the NO/cGMP pathway. This suggests that neuronal NO plays a crucial role in mediating LTD at these synapses. []

Q8: Does this compound affect neuronal survival under hypoxic conditions?

A: Studies using neonatal rat retinas suggest that this compound can protect retinal ganglion cells from hypoxia-induced apoptosis. This protective effect is attributed to the inhibition of nNOS and subsequent reduction in NO production, highlighting a potential neuroprotective role for this compound under hypoxic conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。